molecular formula C10H6FN3S B6167891 5-fluoro-[1,3]thiazolo[4,5-f]quinolin-2-amine CAS No. 1082821-76-8

5-fluoro-[1,3]thiazolo[4,5-f]quinolin-2-amine

Cat. No.: B6167891
CAS No.: 1082821-76-8
M. Wt: 219.24 g/mol
InChI Key: LXXSIKIGJYBJEF-UHFFFAOYSA-N
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Description

5-fluoro-[1,3]thiazolo[4,5-f]quinolin-2-amine is a synthetic organic compound characterized by a fused heterocyclic structure. This compound features a thiazole ring fused to a quinoline moiety, with a fluorine atom at the 5-position and an amino group at the 2-position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-[1,3]thiazolo[4,5-f]quinolin-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the thiazole ring. The fluorine atom is then introduced via electrophilic fluorination, and the amino group is added through nucleophilic substitution.

    Preparation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Formation of Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thiourea derivative and a halogenated quinoline intermediate.

    Electrophilic Fluorination:

    Nucleophilic Substitution: The amino group at the 2-position can be introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-[1,3]thiazolo[4,5-f]quinolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Selectfluor, N-fluorobenzenesulfonimide (NFSI), ammonia (NH₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-fluoro-[1,3]thiazolo[4,5-f]quinolin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of 5-fluoro-[1,3]thiazolo[4,5-f]quinolin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the thiazole and quinoline rings can facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    5-fluoroquinoline: A simpler analog lacking the thiazole ring.

    2-aminothiazole: Contains the thiazole ring but lacks the quinoline moiety.

    5-fluoro-2-aminobenzothiazole: Similar structure but with a benzothiazole ring instead of a quinoline ring.

Uniqueness

5-fluoro-[1,3]thiazolo[4,5-f]quinolin-2-amine is unique due to the combination of the fluorine atom, thiazole ring, and quinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

1082821-76-8

Molecular Formula

C10H6FN3S

Molecular Weight

219.24 g/mol

IUPAC Name

5-fluoro-[1,3]thiazolo[4,5-f]quinolin-2-amine

InChI

InChI=1S/C10H6FN3S/c11-6-4-7-9(14-10(12)15-7)5-2-1-3-13-8(5)6/h1-4H,(H2,12,14)

InChI Key

LXXSIKIGJYBJEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CC3=C2N=C(S3)N)F)N=C1

Purity

0

Origin of Product

United States

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